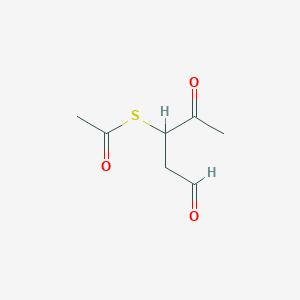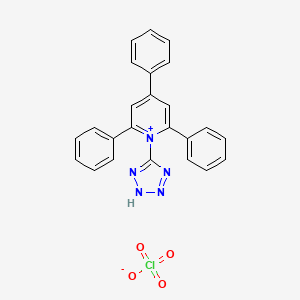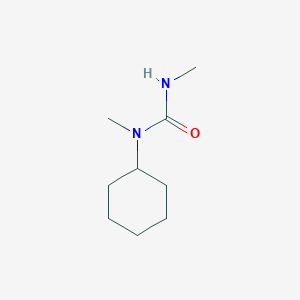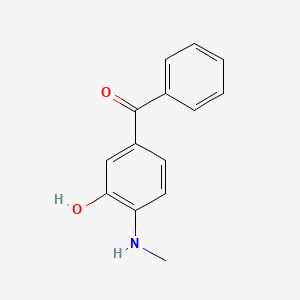![molecular formula C10H11NO3S B14629479 Acetic acid, [[(benzoylamino)methyl]thio]- CAS No. 55843-15-7](/img/structure/B14629479.png)
Acetic acid, [[(benzoylamino)methyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [[(benzoylamino)methyl]thio]- is an organosulfur compound that features a thioester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(benzoylamino)methyl]thio]- typically involves the acylation of thiols. One efficient method is the acylation of thiols using acetic anhydride and hydrogen sulfide . Another method involves the reaction of carboxylic acids with thioacetic acid under mild conditions .
Industrial Production Methods
Industrial production of thioesters, including acetic acid, [[(benzoylamino)methyl]thio]-, often involves the use of thioacetic acid and acetic anhydride. This method is preferred due to its efficiency and the high yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [[(benzoylamino)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides.
Reduction: Thioesters can be reduced to thiols.
Substitution: Thiols can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alkyl halides are often used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products formed.
Reduction: Thiols are the primary products.
Substitution: Thioethers are commonly formed.
Aplicaciones Científicas De Investigación
Acetic acid, [[(benzoylamino)methyl]thio]- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetic acid, [[(benzoylamino)methyl]thio]- involves its interaction with molecular targets such as enzymes and proteins. The thioester functional group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function . This reactivity is crucial for its biological and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Thioacetic acid: An organosulfur compound with similar reactivity and applications.
Thioesters: A class of compounds that includes acetic acid, [[(benzoylamino)methyl]thio]- and other related molecules.
Uniqueness
Acetic acid, [[(benzoylamino)methyl]thio]- is unique due to its specific structure, which combines a thioester functional group with a benzoylamino moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
55843-15-7 |
|---|---|
Fórmula molecular |
C10H11NO3S |
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
2-(benzamidomethylsulfanyl)acetic acid |
InChI |
InChI=1S/C10H11NO3S/c12-9(13)6-15-7-11-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13) |
Clave InChI |
NQPZNGAXAYVAMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCSCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)


![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)

![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)



![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)


